4-nitro-1-(phenoxyacetyl)-1H-pyrazole chemical structure and properties
4-nitro-1-(phenoxyacetyl)-1H-pyrazole chemical structure and properties
High-Reactivity Acyl Transfer Reagent & Intermediate [1]
Executive Summary
4-Nitro-1-(phenoxyacetyl)-1H-pyrazole is a specialized N-acylazole derivative designed for high-efficiency acyl transfer reactions.[1] Unlike standard amides, which are chemically inert, this compound features a 4-nitropyrazole leaving group.[1] The electron-withdrawing nitro group at the C4 position significantly lowers the
This guide details the structural properties, synthesis, and mechanistic utility of this compound as a "phenoxyacetylating" agent in organic synthesis and medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a phenoxyacetyl tail attached to the N1 nitrogen of a 4-nitropyrazole ring. The bond between the carbonyl carbon and the pyrazole nitrogen is the site of reactivity.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-(2-phenoxyacetyl)-4-nitro-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 247.21 g/mol |
| Core Moiety | 4-Nitropyrazole (Leaving Group) |
| Acyl Group | Phenoxyacetyl ( |
| Predicted LogP | ~1.8 - 2.1 |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water.[1][2][3] |
| Appearance | Pale yellow to white crystalline solid |
| Reactivity Class | Active Amide / Acyl Azole |
Synthesis Protocol
Objective: Preparation of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole via nucleophilic substitution.
Reaction Logic
The synthesis utilizes the high nucleophilicity of the deprotonated 4-nitropyrazole toward phenoxyacetyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct. The reaction is exothermic and must be controlled to prevent double-acylation or decomposition.[1]
Step-by-Step Methodology
Reagents:
-
Phenoxyacetyl Chloride (1.05 equiv)
-
Triethylamine (
) (1.1 equiv) -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Solvation: Dissolve 4-nitropyrazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly as the pyrazolate anion is generated.
-
Acylation (0°C): Cool the mixture to 0°C in an ice bath. Add Phenoxyacetyl chloride (10.5 mmol) dropwise over 15 minutes.
-
Why: Controlling temperature prevents side reactions and manages the exotherm.[1]
-
-
Reaction (RT): Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting pyrazole (
) should disappear, replaced by the less polar product ( ). -
Workup: Wash the organic layer with cold 5%
(2 x 10 mL) to remove unreacted acid chloride, followed by Brine (10 mL). -
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
Synthesis Workflow Diagram[1][10]
Figure 1: Synthetic pathway utilizing base-mediated acylation of 4-nitropyrazole.[1]
Reactivity & Mechanism of Action
The utility of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole lies in its ability to transfer the phenoxyacetyl group to nucleophiles (amines, alcohols, thiols) under mild conditions.[1]
The "Active Amide" Concept
Standard amides (
-
Aromaticity Sequestration: The nitrogen lone pair is part of the pyrazole aromatic sextet. It is less available for donation into the carbonyl group.[1]
-
Inductive Withdrawal: The Nitro group (
) at position 4 is strongly electron-withdrawing. It pulls electron density away from the ring nitrogens, making the pyrazole ring electron-deficient.[1] -
Result: The
bond is weakened, and the carbonyl carbon is highly electrophilic.[1] Upon nucleophilic attack, the 4-nitropyrazolate anion is expelled as a stable leaving group.[1]
Mechanistic Pathway (Acyl Transfer)
When reacted with a primary amine (
-
Attack: The amine attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: A transient intermediate forms.[1]
-
Collapse: The intermediate collapses, reforming the carbonyl double bond.[1]
-
Expulsion: The
bond breaks, expelling 4-nitropyrazolate (stable anion).[1] -
Product: The phenoxyacetamide is formed.[1]
Reactivity Logic Diagram[1]
Figure 2: Mechanism of acyl transfer driven by the leaving group ability of 4-nitropyrazole.
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
This compound serves as a Linker Reagent .[1] The phenoxyacetyl group is a common pharmacophore found in penicillin V and various kinase inhibitors. Using this reagent allows for the rapid "installation" of this motif onto amine-bearing scaffolds without the need for harsh coupling reagents (like EDC/HATU) or acidic conditions.
Prodrug Synthesis
The 4-nitropyrazole moiety has intrinsic biological activity (e.g., LRRK2 inhibition).[1] This acylated form can act as a prodrug .[1]
-
Mechanism:[1][6][2][7][8][9] In physiological pH or in the presence of esterases/amidases, the acyl bond hydrolyzes.
-
Release: This releases the free 4-nitropyrazole (active drug) and phenoxyacetic acid (metabolite).
Heterocycle Functionalization
It is used to synthesize complex heterocycles where the pyrazole ring is retained but the acyl group is modified, or conversely, where the acyl group is transferred to build larger peptidomimetic structures.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]
-
Energetic Warning: Nitro-substituted azoles can be energetic.[1][10] While 4-nitropyrazole is stable, bulk heating of the acylated derivative should be avoided.[1]
-
Hydrolytic Sensitivity: Store under inert gas at -20°C. Moisture will hydrolyze the compound back to 4-nitropyrazole and phenoxyacetic acid.[1]
References
-
PubChem. 4-nitro-1H-pyrazole | C3H3N3O2.[1] National Library of Medicine.[1] Available at: [Link]
-
Molecules (MDPI). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates. (Mechanistic parallel for activated acyl transfer). Available at: [Link]
-
NIST WebBook. 1H-Pyrazole, 4-nitro-. Standard Reference Data. Available at: [Link]
Sources
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
